Sonolisib (PX-866) is a semisynthetic viridin, a class of fungal metabolites. It is classified as an irreversible, pan-isoform inhibitor of Class I Phosphatidylinositol 3-kinases (PI3Ks). [, ] Sonolisib plays a significant role in scientific research as a tool to investigate the PI3K/Akt signaling pathway and its implications in various cellular processes, including cell growth, survival, motility, and metabolism. It has been used extensively in preclinical studies to evaluate its potential as an anti-cancer agent.
Sonolisib is synthesized through a multi-step process involving the modification of naturally occurring viridins. The synthesis process involves several steps including protection, deallylation, oxidation, and esterification. Detailed information about the synthetic route and specific reaction conditions can be found in the literature. []
Sonolisib exerts its biological effects by irreversibly inhibiting Class I PI3Ks, a family of enzymes that play a central role in the PI3K/Akt signaling pathway. [, ] This pathway is involved in regulating numerous cellular processes, including cell proliferation, survival, motility, and metabolism. By blocking PI3K activity, Sonolisib disrupts this pathway, leading to downstream effects on cellular function.
Sonolisib exhibits a preference for inhibiting the p110α isoform of PI3K. [] The irreversible binding mechanism involves a covalent interaction with a lysine residue in the ATP-binding pocket of the PI3K enzyme. This unique mechanism differentiates Sonolisib from other PI3K inhibitors, which typically bind reversibly. []
Sonolisib exhibits good oral bioavailability and has a relatively short half-life in plasma. [] The compound shows first-pass metabolism, with sequential N-deallylation occurring after oral or intraperitoneal administration. [] Its physicochemical properties contribute to its suitability for in vivo studies and preclinical evaluation.
Sonolisib has been extensively studied in preclinical settings for its potential anti-cancer activity. [] It has shown efficacy in various in vivo tumor models, demonstrating antitumor activity as a single agent and in combination with other therapies like chemotherapy, radiation, and targeted therapies. [, , , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6